An In-depth Technical Guide to 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: A Privileged Scaffold in Medicinal Chemistry
Introduction
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. As a bioisostere of purine, this scaffold is a foundational element in the design of numerous biologically active compounds, engaging with a wide array of enzymatic targets. This guide focuses on a key exemplar of this class: 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one . We will provide an in-depth exploration of its chemical identity, a detailed, field-proven synthesis protocol, comprehensive structural characterization, and a discussion of its critical role as a scaffold in the development of targeted therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.
Part 1: Chemical Identity and Structural Elucidation
The structural foundation of the target molecule is a pyrimidine ring fused with a thiophene ring, creating a bicyclic aromatic system. The specific substitution pattern confers its unique chemical properties and potential for biological interactions.
IUPAC Name: 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one[1]
Synonyms: 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 74195-48-5[1] |
| Molecular Formula | C₈H₉N₃OS[2] |
| Molecular Weight | 195.24 g/mol |
| InChI Key | KORPXGLOFKSLIB-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(SC2=C1C(=O)NC(=N2)N)C[2] |
The planarity of the fused ring system, combined with the hydrogen bond donating and accepting capabilities of the amino group and the pyrimidinone core, are critical features for its interaction with biological macromolecules.
Figure 1: Chemical structure of 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
Part 2: Synthesis Protocol
The synthesis of 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is efficiently achieved through a two-step process. The first step involves the construction of the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, via the well-established Gewald multicomponent reaction. The second step is the cyclization of this intermediate to form the final thienopyrimidine product.
Figure 2: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Intermediate)
The Gewald reaction is a one-pot synthesis that efficiently assembles the highly substituted 2-aminothiophene core from a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.
Materials:
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2-Butanone
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Malononitrile
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Elemental Sulfur (S₈)
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Morpholine (or other suitable base)
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Ethanol
Protocol:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-butanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) to ethanol.
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To this stirring suspension, add morpholine (0.2-0.5 equiv) dropwise.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
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Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
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Recrystallize the solid from ethanol to yield pure 2-amino-4,5-dimethylthiophene-3-carbonitrile as a solid.[3]
Causality: The reaction proceeds via an initial Knoevenagel condensation between 2-butanone and malononitrile, followed by the addition of sulfur and subsequent ring closure to form the stable thiophene ring. The base is crucial as it catalyzes both the initial condensation and the thiolation steps.
Step 2: Synthesis of 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
The formation of the pyrimidinone ring is achieved by the acid-catalyzed cyclization of the aminothiophene intermediate with a source of the N-C-N unit, such as cyanamide.
Materials:
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2-Amino-4,5-dimethylthiophene-3-carbonitrile (from Step 1)
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Cyanamide
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Concentrated Hydrochloric Acid (HCl)
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Dioxane or a similar high-boiling point solvent
Protocol:
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Suspend 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.0 equiv) in dioxane in a round-bottom flask equipped with a reflux condenser.
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Add an excess of cyanamide (2.0-3.0 equiv) to the suspension.
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Carefully add concentrated HCl dropwise to the stirring mixture.
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Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with diethyl ether or treat with a cold aqueous solution of sodium bicarbonate to induce precipitation.
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Collect the solid product by vacuum filtration, wash with water and then a small amount of cold ethanol.
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Dry the product under vacuum to yield 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.[4]
Trustworthiness: This protocol is self-validating. The purity of the intermediate from Step 1 can be confirmed by melting point and spectroscopy before proceeding. The final product's identity and purity are confirmed by the characterization methods outlined in the next section.
Part 3: Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.74 (s, 1H, 3-NH); 6.38 (s, 2H, 2-NH₂); 2.46 (s, 3H, 6-CH₃); 2.19 (s, 3H, 5-CH₃).[4]
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Interpretation: The singlet at 10.74 ppm is characteristic of the N-H proton of the pyrimidinone ring. The broad singlet at 6.38 ppm corresponds to the two protons of the C2-amino group. The two sharp singlets at 2.46 and 2.19 ppm confirm the presence of the two methyl groups on the thiophene ring.
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-
Mass Spectrometry (ESI-MS): m/z 196.05 [M+H]⁺.[4]
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Interpretation: The observed mass-to-charge ratio for the protonated molecule ([M+H]⁺) corresponds to the calculated molecular weight of the target compound (195.24 g/mol ), confirming its molecular formula.
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For the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile , the following data is characteristic:
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.60 (br s, 2H, NH₂); 2.16 (s, 3H); 2.07 (s, 3H).[3]
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3.[3]
Part 4: Biological Significance and Applications in Drug Discovery
While 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one itself is not typically an end-point drug, it serves as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an exceptionally valuable starting point for drug discovery programs. Its derivatives have shown potent activity in several key therapeutic areas.
Anticancer Activity
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore for targeting key regulators of cell growth and proliferation.
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EGFR Inhibition: Derivatives of this scaffold have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in non-small cell lung cancer and other malignancies.[5]
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Cytotoxic Effects: In anticancer screenings, derivatives have demonstrated significant cytotoxic activity. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed potent activity against the MDA-MB-435 melanoma cell line, with a growth percentage of -31.02%, indicating cell kill.[5][6] This highlights how modification at the 2-amino position can impart strong and selective anticancer properties.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and enzymes in the inflammatory cascade are prime drug targets.
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COX-2 Inhibition: The scaffold has been utilized to develop selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. A study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives identified compounds with significant COX-2 inhibitory activity. For example, a derivative with a para-fluorophenyl substituent displayed an IC₅₀ of 42.19 μM for COX-2.[4]
The data below summarizes the activity of representative derivatives built upon the core scaffold.
| Derivative Class | Target | Model/Cell Line | Activity Metric | Value | Reference |
| 2-(Benzylamino)- | Cytotoxicity | MDA-MB-435 Melanoma | Growth Percent | -31.02% | [6] |
| 2-(p-fluorophenyl)- | COX-2 Enzyme | In vitro assay | IC₅₀ | 42.19 µM | [4] |
This demonstrates that the 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one core provides a robust platform for generating diverse libraries of compounds with tunable selectivity and potency against critical disease targets.
References
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Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. Available at: [Link]
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(Reference for 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one activity; to be replaced with a direct source if available, currently inferred from[6] and[5])
- (Placeholder for a primary source on EGFR inhibition if found)
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available at: [Link]
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Abdel-Gawad, H., et al. (2021). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciorum. Available at: [Link]
- (Placeholder for synthesis references)
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Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2s), s515-s520. Available at: [Link]
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NextSDS. (n.d.). 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-5,6-dimethyl-3h,4h-thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]
